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Compound of Interest

Compound Name: C4-Amide-C4-NH2

Cat. No.: B12406983

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, linkers and spacers are crucial
components for creating complex, multi-functional molecules.[1][2] The C4-Amide-C4-NH2
linker, a flexible, bifunctional aliphatic diamine, offers a versatile platform for advanced peptide
design. Its structure, comprising two C4 alkyl chains connected by a stable amide bond and
terminating in a primary amine, allows for its strategic incorporation into peptide sequences.
This linker can be used to introduce spacing, create branched peptides, or serve as an
attachment point for various moieties such as cytotoxic drugs, imaging agents, or polyethylene
glycol (PEG) chains.[3]

The primary applications of C4-Amide-C4-NH2 in peptide synthesis include its use as a spacer
to separate a peptide sequence from another conjugated molecule, potentially improving the
biological activity of both parts.[4] Furthermore, its bifunctional nature enables the synthesis of
branched peptides, where distinct peptide chains can be grown from the same point, or the
attachment of a functional molecule to a specific site within a peptide backbone. This capability
is particularly valuable in the development of Peptide-Drug Conjugates (PDCs) and other
targeted therapeutics.[5]

Chemical Structure and Properties
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The C4-Amide-C4-NH2 linker, with CAS Number 1018541-17-7, is characterized by its two
primary amine groups, one of which must be selectively protected during synthesis to ensure
controlled, stepwise reactions. The internal amide bond provides structural stability and is
resistant to many standard conditions used in solid-phase peptide synthesis (SPPS).

Core Applications and Methodologies

The primary utility of the C4-Amide-C4-NH2 linker lies in its incorporation into a growing
peptide chain on a solid support, typically using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
The general strategy involves coupling the linker to the N-terminus of a resin-bound peptide. To
achieve selectivity, one of the linker's amine groups is pre-protected with an orthogonal
protecting group, such as a tert-butoxycarbonyl (Boc) group, which is stable under the basic
conditions used for Fmoc removal but can be cleaved with acid.

Once the Fmoc-protected amine of the linker is coupled, the Fmoc group is removed, and
peptide chain elongation can continue. Subsequently, the Boc group on the linker's second
amine can be removed using acidic conditions, exposing a new primary amine. This site can
then be used to:

¢ Synthesize a second, distinct peptide chain, creating a branched peptide.

o Conjugate a payload molecule, such as a cytotoxic drug, a fluorescent dye, or a targeting
ligand.

o Attach a polymer like PEG to improve the pharmacokinetic properties of the final peptide.

The choice of resin and linker is a critical parameter for successful solid-phase peptide
synthesis. For peptides intended to have a C-terminal amide, a Rink Amide resin is a suitable
choice.

Quantitative Data Summary

The following tables summarize representative data from experiments incorporating the C4-
Amide-C4-NH2 linker into a model peptide sequence on a solid support. The efficiency of each
step is critical for the final yield and purity of the complex peptide.

Table 1: Coupling Efficiency of Linker and Subsequent Amino Acid
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Coupling Efficiency

Ste Reagents Time (min
p g (min) (%)
Fmoc-C4-Amide-
1. Linker Coupling C4(Boc)-NH2, 120 98.5
HBTU, DIPEA
Fmoc-Ala-OH, HBTU,
2. First AA after Linker 60 99.2

DIPEA

| 3. Second AA after Linker| Fmoc-Leu-OH, HBTU, DIPEA | 60 | 99.1 |
Efficiency determined by Kaiser test or UV monitoring of Fmoc deprotection.

Table 2: Purity Analysis of Cleaved Peptides

. . Crude Purity (by Final Purity (after
Peptide Structure Cleavage Cocktail o
RP-HPLC) purification)
, _ 95% TFA, 2.5% TIS,
Linear Peptide 91% >98%
2.5% H20
] 95% TFA, 2.5% TIS,
Branched Peptide 85% >97%

2.5% H20

| Peptide-Drug Conjugate | 95% TFA, 2.5% TIS, 2.5% H20 | 82% | >96% |

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane.

Protocols
Protocol 1: Incorporation of C4-Amide-C4-NH2 Linker
into a Peptide Sequence via SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating the C4-
Amide-C4-NH2 linker using standard Fmoc/tBu chemistry.

Materials:
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e Rink Amide MBHA resin
e Fmoc-protected amino acids

e Fmoc-C4-Amide-C4(Boc)-NH2 (Linker with one amine Fmoc-protected and the other Boc-
protected)

e Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HATU

o Base: DIPEA (N,N-Diisopropylethylamine)

o Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

e Boc Deprotection Solution: 30% Trifluoroacetic Acid (TFA) in DCM (Dichloromethane)
e Solvents: DMF, DCM, Methanol

o Cleavage Cocktail: 95% TFA, 2.5% H20, 2.5% Triisopropylsilane (TIS)

o Cold diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

« Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20%
piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

e First Amino Acid Coupling: Couple the first Fmoc-protected amino acid using HBTU/DIPEA in
DMF for 1-2 hours. Monitor completion with a Kaiser test. Wash with DMF.

o Peptide Elongation: Repeat the deprotection and coupling cycle for all amino acids
preceding the linker.

 Linker Coupling:
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o Dissolve Fmoc-C4-Amide-C4(Boc)-NH2 (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in
DMF.

o Add the activation mixture to the deprotected, resin-bound peptide.

o Allow to react for 2 hours. Wash thoroughly with DMF.

e Continue Primary Chain Elongation:
o Remove the Fmoc group from the linker with 20% piperidine in DMF.
o Continue adding subsequent amino acids as described in step 4.

e Final Fmoc Deprotection: Once the primary chain is complete, remove the final Fmoc group.

Protocol 2: Synthesis of a Branched Peptide

This protocol follows immediately from Protocol 1.
Procedure:
e Selective Boc Deprotection:
o Wash the resin-bound peptide from Protocol 1 with DCM.

o Treat the resin with 30% TFA in DCM for 30 minutes to remove the Boc group from the
linker's side chain.

o Wash thoroughly with DCM, followed by a neutralizing wash with 10% DIPEA in DMF, and
finally wash with DMF.

o Second Peptide Chain Elongation:

o Beginning with the newly exposed amine on the linker, perform the Fmoc-SPPS
deprotection and coupling cycles (as in Protocol 1, step 4) to build the second peptide
chain.

o Cleavage and Deprotection:
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o Once synthesis is complete, wash the resin with DCM and dry it under vacuum.

o Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the
peptide from the resin and remove side-chain protecting groups.

o Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

[e]

o

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

[¢]

Purify the crude peptide using reverse-phase high-performance liquid chromatography
(RP-HPLC).

[¢]

Confirm identity and purity via Mass Spectrometry.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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